(R)-4-Benzyl-2-oxazolidinone

Asymmetric Alkylation Chiral Auxiliary Diastereoselectivity

Inconsistent diastereoselectivity from alternative chiral auxiliaries wastes precious building block synthesis. (R)-4-Benzyl-2-oxazolidinone resolves this with proven, reproducible stereocontrol. - 98:2 dr for allyl iodide alkylation, minimizing chromatographic purification. - Validated in scalable (R)-lacosamide synthesis (36-45% overall yield, no racemization). - ≥98% ee optical purity ensures the intended enantiomer for chiral target engagement.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 102029-44-7
Cat. No. B027034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Benzyl-2-oxazolidinone
CAS102029-44-7
Synonyms(4R)-4-(Phenylmethyl)-2-oxazolidinone;  (+)-4-Benzyl-2-oxazolidinone;  (4R)-4-(Phenylmethyl)-1,3-oxazolidin-2-one;  (4R)-4-Benzyl-1,3-oxazolidin-2-one;  (4R)-Benzyloxazolidin-2-one; 
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)CC2=CC=CC=C2
InChIInChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
InChIKeyOJOFMLDBXPDXLQ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Buy (R)-4-Benzyl-2-oxazolidinone


(R)-4-Benzyl-2-oxazolidinone (CAS 102029-44-7) is a chiral oxazolidinone auxiliary, part of the Evans family of auxiliaries, widely employed for diastereoselective alkylations, aldol reactions, and Michael additions [1]. Its rigid chelated enolate intermediate provides high stereocontrol, enabling the synthesis of enantiomerically pure building blocks for pharmaceuticals and natural products [2]. Commercially available in high optical purity (≥98% ee), it is a critical reagent for asymmetric C–C bond formation .

Chiral auxiliary for diastereoselective alkylation, aldol, and Michael additions
Evans-type chelated enolate provides high facial stereocontrol
High enantiomeric purity material supports reliable asymmetric C–C bond formation

Why (R)-4-Benzyl-2-oxazolidinone Cannot Be Substituted


Chiral auxiliaries are not interchangeable; their performance is intrinsically tied to the specific steric and electronic environment they create. The 4-benzyl substituent in (R)-4-benzyl-2-oxazolidinone provides a unique balance of conformational rigidity and facial bias that is not replicated by other 4-substituted oxazolidinones (e.g., 4-phenyl or 4-isopropyl) or by other auxiliary classes (e.g., pseudoephedrine) [1]. Substitution with a different auxiliary can lead to significantly reduced diastereoselectivity, altered reaction yields, or complete failure of stereocontrol, directly impacting the enantiomeric purity and overall yield of the target molecule [2]. The quantitative evidence below demonstrates the specific, verifiable advantages of (R)-4-benzyl-2-oxazolidinone over its closest alternatives.

4-Substituent modification (e.g., 4-phenyl or 4-isopropyl) may reduce facial bias and diastereoselectivity
Alternative auxiliary classes (e.g., pseudoephedrine) may not replicate the same chelated enolate geometry
SuperQuat variants improve recovery but require validation of stereoselectivity retention

(R)-4-Benzyl-2-oxazolidinone Performance Comparison


Diastereoselectivity in Allyl Iodide Alkylation

In a direct head-to-head comparison within a standardized undergraduate laboratory protocol, the (4R)-4-benzyl-2-oxazolidinone-derived enolate, upon alkylation with allyl iodide, exhibited a diastereoselectivity of 98:2 [1]. This high selectivity is a direct consequence of the rigidly chelated (Z)-enolate conformation and effective facial shielding provided by the benzyl substituent, a level of control that is not consistently observed with less sterically demanding or conformationally flexible auxiliaries [2].

Allyl Iodide Alkylation dr
Head-to-head
98:2 dr (target)
vs. unreported/lower for 4-phenyl analog
Supports high diastereoselectivity
Standardized alkylation protocol
Asymmetric Alkylation Chiral Auxiliary Diastereoselectivity

Enantiomeric Purity in Lacosamide Synthesis

The utility of (R)-4-benzyl-2-oxazolidinone is demonstrated in the scalable, azide-free synthesis of the antiepileptic drug (R)-lacosamide. Using a chiral glycine enolate equivalent derived from (R)-4-benzyl-2-oxazolidinone, the key alkylation step with methoxymethyl chloride proceeded with complete retention of stereochemistry, yielding the final drug substance in 36-45% overall yield from the commercially available auxiliary and N-Boc-glycine [1]. This route provides a direct, high-fidelity path to the single enantiomer drug, contrasting with resolution-based methods that inherently lose at least 50% of material.

Lacosamide Synthesis Yield
Head-to-head
36–45% overall yield, no racemization
vs. ≤50% theoretical for resolution
Supports scalable stereocontrol
Multi-step drug intermediate synthesis
Pharmaceutical Synthesis Lacosamide Enantioselectivity

Enantiomer-Specific Aromatase Inhibition

In a study evaluating oxazolidinone-based aromatase inhibitors, compounds derived from the (R)-4-benzyl-2-oxazolidinone enantiomer consistently exhibited greater inhibitory activity against human placental aromatase compared to those derived from the (S)-enantiomer [1]. Molecular modeling suggests the S-enantiomer based compounds protrude into a region of the active site causing steric hindrance, whereas the R-enantiomer based compounds do not, providing a structural rationale for the observed potency difference [1]. This highlights that the choice of enantiomer is not arbitrary but critical for biological outcome.

Aromatase Inhibition
Head-to-head
R-enantiomer derivatives: greater activity
S-enantiomer: reduced activity (steric clash)
Enantiomer-specific bioactivity context
Molecular modeling supports observed difference
Aromatase Inhibition Enantiomeric Activity Medicinal Chemistry

Chiral Auxiliary Recyclability

A recognized limitation of Evans auxiliaries like (R)-4-benzyl-2-oxazolidinone is their challenging recovery and recyclability due to nucleophilic attack at the endocyclic carbonyl during cleavage [1]. This led to the development of the SuperQuat family (5,5-dimethyl oxazolidin-2-ones), which incorporate geminal dimethyl substitution to hinder this attack, enabling easier recovery and recycling of the auxiliary [1]. While (R)-4-benzyl-2-oxazolidinone remains the gold standard for diastereoselectivity in many reactions, users seeking a fully recyclable auxiliary for multi-step, large-scale syntheses may consider SuperQuat variants as a direct alternative, but must validate that the desired stereoselectivity is maintained [1].

Auxiliary Recyclability
Class-level
Evans: poor recovery during cleavage
SuperQuat: designed for improved recovery
Trade-off: selectivity vs. recovery
Class-level design difference; may impact scale-up
Chiral Auxiliary Recyclability SuperQuat

Optical Rotation for Enantiomeric Purity Verification

The specific optical rotation of (R)-4-benzyl-2-oxazolidinone is a reliable, quantifiable metric for verifying enantiomeric purity upon receipt and before use. Vendor specifications indicate a specific rotation of +64.0° (c=1, CHCl3) or +14.0° to +15.0° (c=5, MeOH) for high-purity material (≥98% ee) . This value serves as a direct, instrument-based check to confirm the identity and enantiomeric integrity of the supplied compound, differentiating it from its (S)-enantiomer which has an optical rotation of -64.0° (c=1, CHCl3) [1].

Optical Rotation [α]D
Reported
+64.0° (c=1, CHCl3) target
−64.0° (S-enantiomer)
Enables in-house QC verification
Sign difference confirms enantiomer identity
Quality Control Optical Purity Chiral HPLC

Purity Specifications for Quality Assurance

Standard commercial specifications for (R)-4-Benzyl-2-oxazolidinone guarantee a minimum chemical purity of 98.0% by GC and an optical purity of at least 98.0% enantiomeric excess (ee) by chiral LC . Some vendors offer material with 99% GC purity . This high level of both chemical and optical purity ensures that the reagent will perform predictably in stereoselective reactions, minimizing the introduction of impurities that could act as competing nucleophiles or alter the chiral environment, which is particularly critical for obtaining consistent diastereoselectivity outcomes.

Purity Specifications
Data to verify
≥98.0% GC, ≥98.0% ee
Specification supports predictable performance
Supplier-reported; verify on receipt
Purity Analysis GC Chiral HPLC Vendor Specification

Recommended Applications for (R)-4-Benzyl-2-oxazolidinone


α-Alkylated Carboxylic Acid Synthesis

This scenario is supported by the 98:2 diastereoselectivity observed for allyl iodide alkylation [1]. (R)-4-Benzyl-2-oxazolidinone is the optimal choice for research projects requiring the construction of quaternary stereocenters adjacent to a carbonyl group, such as in the synthesis of α-methyl amino acids or α-alkyl carboxylic acid fragments. The high dr minimizes purification effort and maximizes yield of the desired diastereomer, making it efficient for generating gram-scale quantities of chiral building blocks for medicinal chemistry or natural product synthesis.

Scalable Enantiopure Drug Intermediate Synthesis

The successful synthesis of (R)-lacosamide in 36-45% overall yield with no racemization validates the use of (R)-4-benzyl-2-oxazolidinone for scalable, stereocontrolled synthesis of drug substances [1]. This scenario is ideal for process chemists developing a route to an API where the chiral center is established via an enolate alkylation or similar reaction. Using this auxiliary provides a well-precedented pathway to achieve high enantiomeric purity without resorting to costly or low-yielding chiral resolution steps.

Stereospecific Synthesis of Bioactive Compounds

As demonstrated by the differential aromatase inhibitory activity of R- vs. S- derived oxazolidinones [1], the correct choice of enantiomer is critical for bioactivity. This scenario applies to any medicinal chemistry program where the target binding site is chiral. Procuring the (R)-4-benzyl-2-oxazolidinone enantiomer is essential to ensure the synthesized lead compounds possess the intended stereochemistry and, consequently, the desired biological activity. Using the incorrect enantiomer would likely result in a false negative in biological assays.

Research-Scale Stereoselective Synthesis

While SuperQuat auxiliaries offer better recyclability [1], (R)-4-benzyl-2-oxazolidinone remains the preferred choice for most research-scale applications (e.g., total synthesis of natural products, method development) where its lower cost, widespread commercial availability, and extensively documented diastereoselectivity are more critical than auxiliary recovery. This scenario is supported by the vast body of literature using this auxiliary as the benchmark for stereocontrol in oxazolidinone-mediated reactions.

Application
Selection Property
Validation Focus
Asymmetric α‑alkylation studies
Diastereoselectivity profile
Reaction stereochemical outcome
Chiral drug intermediate process research
Scalable stereocontrol
Yield and enantiomeric purity retention
Stereospecific bioactive compound synthesis
Enantiomer-specific activity context
Biological activity correlation
Research-scale total synthesis
Cost-effectiveness and precedent
Literature reproducibility

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